Potency Against Gram-Positive Bacteria: GML vs. Other Food-Grade Preservatives
GML demonstrates significantly higher potency against the critical foodborne pathogen Listeria monocytogenes compared to common food preservatives like potassium sorbate, tertiary butylhydroquinone, propyl paraben, and butylated hydroxyanisole [1]. A head-to-head analysis of minimum inhibitory concentrations (MICs) revealed that the MIC of GML is 3-fold lower than the MICs reported for these other compounds against this pathogen [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Listeria monocytogenes |
|---|---|
| Target Compound Data | MIC value for GML (exact value not specified in abstract, but established as the baseline for the 3-fold reduction) |
| Comparator Or Baseline | Potassium sorbate, tertiary butylhydroquinone, propyl paraben, butylated hydroxyanisole |
| Quantified Difference | A 3-fold reduction in MIC for GML compared to the comparator preservatives. |
| Conditions | In vitro broth dilution assay at a defined pH. |
Why This Matters
This 3-fold potency advantage allows formulators to use lower concentrations of GML to achieve the same preservative effect, which can reduce ingredient costs and minimize potential impacts on sensory profiles.
- [1] Oh, D. H., & Marshall, D. L. (1993). Effect of pH on the Minimum Inhibitory Concentration of Monolaurin Against Listeria monocytogenes. Journal of Food Protection, 56(6), 449-450. View Source
